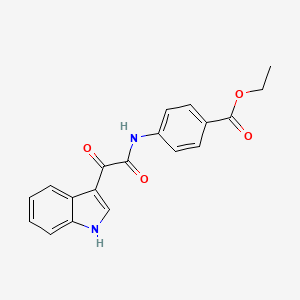

![molecular formula C20H16N4O B2582400 N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide CAS No. 2288709-96-4](/img/structure/B2582400.png)

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a chemical compound with the CAS Number: 2288709-96-4 and Linear Formula: C20H16N4O . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 328.37 . The IUPAC name is this compound . The InChI Code is 1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) .Physical And Chemical Properties Analysis

This compound is a solid substance that is white to beige in color . It has good aqueous solubility (24 μM) and blood-brain barrier (BBB) permeability in mice .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

- Antitubercular and Antimicrobial Screening : A study by Nayak et al. (2016) focused on synthesizing and characterizing N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, with one derivative showing promising activity as a lead molecule for drug development (Nayak et al., 2016).

- Synthesis and Characterization of Antimicrobial Agents : Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some derivatives exhibited significant antimicrobial potential (Sethi et al., 2016).

Spectroscopic Properties and Synthesis

- Structural and Spectroscopic Studies : A study by Nakai et al. (2003) investigated the fundamental physical properties of 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives. This research provided insights into the structural and spectroscopic characteristics of these compounds, contributing to a better understanding of their properties (Nakai et al., 2003).

Antiviral Activities

- Anti-Influenza Virus Activity : Hebishy et al. (2020) described a synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing notable antiavian influenza virus activity. This study highlights the potential of these compounds in antiviral applications (Hebishy et al., 2020).

Antifungal and Anticancer Applications

- Antibacterial, Antifungal, and Anticancer Evaluation : Senthilkumar et al. (2021) synthesized a compound through a reaction involving 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. This compound was evaluated for its antibacterial, antifungal, and anticancer activities, indicating its potential in diverse therapeutic applications (Senthilkumar et al., 2021).

Novel Synthesis Methods

- Microwave-Mediated Synthesis of Heterocycles : Darweesh et al. (2016) presented an efficient, microwave-mediated synthesis method for creating benzothiazole- and benzimidazole-based heterocycles. This innovative approach could streamline the production of these compounds (Darweesh et al., 2016).

Mecanismo De Acción

Target of Action

AZ32, also known as N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide, primarily targets the ataxia telangiectasia mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response pathway and plays a significant role in maintaining genomic stability .

Mode of Action

AZ32 interacts with its primary target, the ATM kinase, by inhibiting its activity . This inhibition blocks the radiation-induced DNA damage response, thereby disrupting the normal functioning of the ATM kinase .

Biochemical Pathways

The inhibition of the ATM kinase by AZ32 affects the DNA damage response pathway . This disruption can lead to radiosensitization, particularly in glioma cells, as the cells become more susceptible to the damaging effects of radiation .

Pharmacokinetics

AZ32 exhibits good aqueous solubility and blood-brain barrier (BBB) permeability in mice . This allows the compound to be orally active and reach its target sites effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability, making it a potent inhibitor of the ATM kinase .

Result of Action

The molecular and cellular effects of AZ32’s action primarily involve the radiosensitization of glioma cells . By inhibiting the ATM kinase and disrupting the DNA damage response, AZ32 enhances the cytotoxic effects of radiation on these cells . This can lead to improved treatment outcomes in conditions like glioblastoma multiforme .

Action Environment

The action, efficacy, and stability of AZ32 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with ionizing radiation . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at temperatures of 2-8°C .

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRTUEXVVKVKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AZ32 interact with its target and what are the downstream effects?

A: AZ32 functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, AZ32 disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []

Q2: What is known about the efficacy of AZ32 in preclinical models?

A: AZ32 demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of AZ32 alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, AZ32's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]

Q3: Does AZ32 show activity against multidrug resistance in cancer cells?

A: Research suggests that AZ32 can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, AZ32 increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between AZ32 and the transporter, potentially within its transmembrane domain. []

Q4: What are the implications of AZ32's blood-brain barrier penetration for its therapeutic potential?

A: The ability of AZ32 to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] AZ32’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]

Q5: What are the potential benefits of AZ32's selective action on tumor cells?

A: Preclinical studies suggest that AZ32 might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of AZ32 to improve the therapeutic ratio in GBM treatment.

- Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (AZ32) radiosensitises intracranial gliomas in mice.

- Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (AZ32) Radiosensitizes Intracranial Gliomas in Mice.

- Li et al. (2021) AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)

![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)

![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2582335.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)